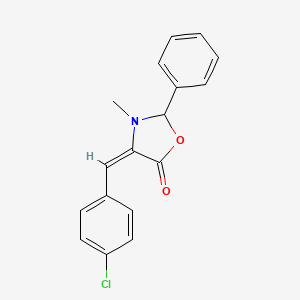
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a chlorobenzylidene group attached to the oxazolidinone ring, which imparts unique chemical and physical properties
Métodos De Preparación
The synthesis of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-phenyloxazolidin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming various heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Aplicaciones Científicas De Investigación
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In cancer cells, the compound may induce apoptosis by activating certain signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
4-(4-Chlorobenzylidene)-3-methyl-2-phenyloxazolidin-5-one can be compared with other similar compounds such as:
4-Chlorobenzylidene-4-aminoacetanilide: This compound also contains a chlorobenzylidene group and exhibits antimicrobial properties.
4-Methyl N-(4-chlorobenzylidene)aniline: Known for its optical properties, this compound is used in photonic applications.
(4-Chlorobenzylidene)malononitrile: This compound is used in the synthesis of various heterocyclic structures and has applications in material science.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H14ClNO2 |
|---|---|
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
(4E)-4-[(4-chlorophenyl)methylidene]-3-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C17H14ClNO2/c1-19-15(11-12-7-9-14(18)10-8-12)17(20)21-16(19)13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+ |
Clave InChI |
METNBRJDNVESGG-RVDMUPIBSA-N |
SMILES isomérico |
CN\1C(OC(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
SMILES canónico |
CN1C(OC(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
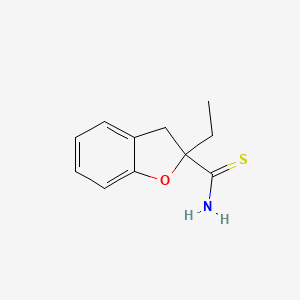


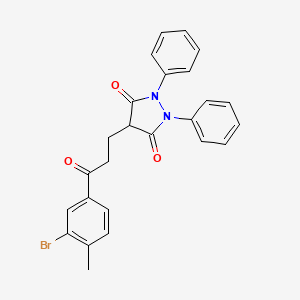
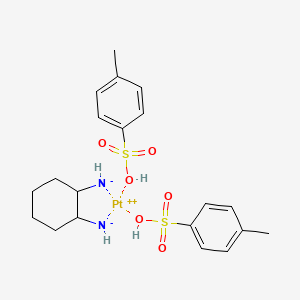

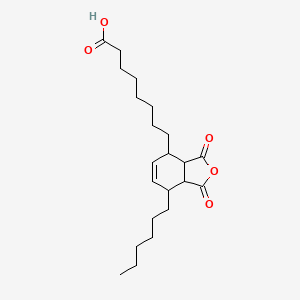
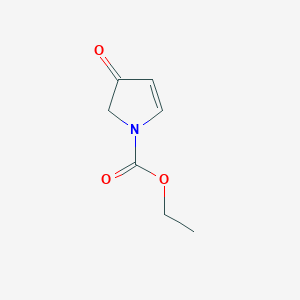

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
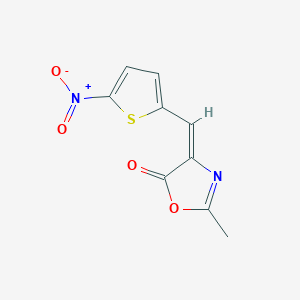
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
